Glionitrin A

Description

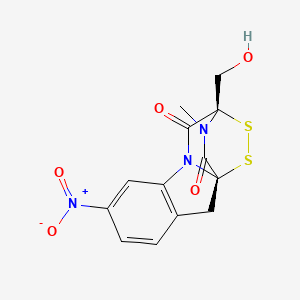

Structure

2D Structure

3D Structure

Properties

CAS No. |

1116153-15-1 |

|---|---|

Molecular Formula |

C13H11N3O5S2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |

InChI Key |

VRFJINVAZRAFHH-STQMWFEESA-N |

Isomeric SMILES |

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Glionitrin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel diketopiperazine disulfide, has emerged as a compound of significant interest due to its potent antibiotic and antitumor properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and total synthesis of this compound. It details the experimental protocols for its microbial co-culture production, purification, and characterization, as well as for the evaluation of its biological activity. Furthermore, this guide summarizes key quantitative data and visualizes the known signaling pathways affected by this compound, offering a comprehensive resource for researchers in natural product chemistry, microbiology, and oncology.

Discovery and Isolation

This compound was first isolated from the co-culture of a fungal strain, Aspergillus fumigatus KMC-901, and a bacterial strain, Sphingomonas sp. KMK-001.[2] These microorganisms were originally sourced from the extreme environment of an abandoned coal mine, suggesting that the production of this compound is a result of competitive microbial interactions.[2] The compound was not detected in monocultures of either microorganism, highlighting the unique metabolic output of their synergistic cultivation.[2]

Experimental Protocol: Co-culture and Isolation

The following protocol outlines the general steps for the production and isolation of this compound from the co-culture of Aspergillus fumigatus and Sphingomonas sp.

-

Co-culture: The fungal and bacterial strains are grown together in a suitable liquid medium (e.g., Czapek-Dox broth) under controlled conditions of temperature and agitation for a period of 8 to 18 days.

-

Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to isolate the organic metabolites.

-

Chromatographic Purification: The crude extract is then purified using a series of chromatographic techniques, which may include silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.[1][2] Its molecular formula was established by high-resolution mass spectrometry. The planar structure and stereochemistry were elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy, as well as circular dichroism and X-ray crystallography.[1][2] The absolute configuration of natural this compound was later revised to be (3R,10aR) through total synthesis.[3]

Spectroscopic Data

| Technique | Key Observations |

| HR-ESI-MS | Provided the molecular formula of this compound. |

| ¹H NMR | Revealed the presence of aromatic protons, a hydroxymethyl group, an N-methyl group, and other key proton signals.[1] |

| ¹³C NMR | Indicated the presence of two carbonyl carbons, an N-methyl carbon, aromatic carbons, and other carbon signals consistent with the proposed structure.[1] |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure. |

| X-ray Crystallography | Confirmed the final structure and relative stereochemistry of the molecule.[1][2] |

| Circular Dichroism | Provided information about the stereochemistry of the molecule. |

Total Synthesis

The first total synthesis of (-)-Glionitrin A was achieved, which also led to the revision of its absolute configuration.[3] The synthetic route involves a key asymmetric oxidative sulfenylation of a triketopiperazine precursor.

Experimental Workflow: Total Synthesis of this compound

Caption: A simplified workflow for the total synthesis of (-)-Glionitrin A.

Biological Activity

This compound exhibits potent biological activity, including both antibiotic and antitumor effects.[1][2]

Antibiotic Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

| Microorganism | MIC (μg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78[1] |

| Candida albicans | >25 |

| Aspergillus niger | >25 |

Antitumor Activity

This compound has shown potent cytotoxic activity against a range of human cancer cell lines.[1][2]

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HCT-116 | Colon Carcinoma | 0.82[1] |

| A549 | Lung Carcinoma | 0.55[1] |

| AGS | Gastric Adenocarcinoma | 0.45[1] |

| DU145 | Prostate Carcinoma | 0.24[1] |

| MCF-7 | Breast Adenocarcinoma | 2.0[1] |

| HepG2 | Hepatocellular Carcinoma | 2.3[1] |

Mechanism of Antitumor Action

Studies have shown that this compound induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This is mediated through the activation of the ATM-ATR-Chk1/2 signaling pathway.

Caption: The ATM-ATR signaling pathway activated by this compound.

Experimental Protocols: Biological Assays

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[4]

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][6][7][8][9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising natural product with significant potential for development as an antibiotic and an anticancer agent. Its unique origin from a microbial co-culture underscores the importance of exploring microbial interactions for the discovery of novel bioactive compounds. The successful total synthesis of this compound not only confirmed its structure but also provides a means for producing analogs for further structure-activity relationship studies. The elucidation of its mechanism of action via the ATM-ATR-Chk1/2 pathway offers a solid foundation for its future preclinical and clinical development. This technical guide provides a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, an antibiotic-antitumor metabolite derived from competitive interaction between abandoned mine microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.2. MTT Assay [bio-protocol.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. medicine.uams.edu [medicine.uams.edu]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Unveiling Glionitrin A: A Technical Guide to its Microbial Production and Biological Significance

A comprehensive overview for researchers, scientists, and drug development professionals on the novel antibiotic and antitumor agent, Glionitrin A, produced through a unique microbial interaction.

Introduction

This compound is a potent diketopiperazine disulfide metabolite with significant antibiotic and antitumor properties.[1] Its unique structure, featuring a nitroaromatic ring, sets it apart from other known fungal metabolites.[2] This document provides an in-depth technical guide to the organism responsible for producing this compound, the methodologies for its production and isolation, and an exploration of its biological activities.

The Producing Organism: A Tale of Two Microbes

This compound is not the product of a single microorganism but rather the result of a competitive interaction between two distinct microbes isolated from the extreme environment of an abandoned coal mine drainage site.[2] The production of this metabolite is exclusively observed in the co-culture of:

-

Fungus: Aspergillus fumigatus strain KMC-901

-

Bacterium: Sphingomonas sp. strain KMK-001

Neither organism produces this compound when cultured individually, highlighting a fascinating example of induced secondary metabolite production through microbial interaction.[1] The exact signaling molecules and genetic triggers involved in this symbiotic or competitive relationship remain an area of active research.

Quantitative Data on Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines and potent antibacterial activity. The following tables summarize the reported quantitative data on its biological efficacy.

| Cell Line | Cancer Type | IC₅₀ (µM)[3] |

| HCT-116 | Colon Carcinoma | 0.82 |

| A549 | Lung Carcinoma | 0.55 |

| AGS | Gastric Adenocarcinoma | 0.45 |

| DU145 | Prostate Carcinoma | 0.24 |

| MCF-7 | Breast Adenocarcinoma | 2.0 |

| HepG2 | Hepatocellular Carcinoma | 2.3 |

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Pathogen | Activity | MIC (µM)[3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 2.2 |

Table 2: Antibacterial Activity of this compound

Experimental Protocols

Co-culture for this compound Production

A detailed protocol for the co-culture of Aspergillus fumigatus KMC-901 and Sphingomonas sp. KMK-001 for the production of this compound is outlined below, based on available literature.[1]

1. Media Preparation:

-

Prepare a suitable liquid medium such as Czapek-Dox Broth.

2. Inoculation and Incubation:

-

Inoculate Sphingomonas sp. KMK-001 into the liquid medium and culture.

-

Separately, culture Aspergillus fumigatus KMC-901 in a suitable liquid medium.

-

After a period of initial growth of the bacterial culture, inoculate the fungal culture into the bacterial culture. A suggested inoculation ratio is 1000:0.5 (bacterium:fungus), for example, adding 500 µl of the fungal culture to 1 liter of the bacterial culture.[1]

3. Fermentation and Monitoring:

-

Co-culture the two microorganisms for approximately 15 days.[1]

-

The production of this compound can be monitored periodically by taking aliquots of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC). This compound has a characteristic retention time that can be used for its identification and quantification.

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the co-culture broth.

1. Extraction:

-

After the fermentation period, harvest the culture broth.

-

Perform a solvent extraction of the broth using an appropriate organic solvent such as ethyl acetate (B1210297).

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to a series of chromatographic techniques for purification. This may include:

-

Silica gel column chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Preparative HPLC: Utilize a suitable column (e.g., C18) and mobile phase to achieve high-purity separation of this compound from other metabolites.

-

3. Purity Assessment:

-

Analyze the purified fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of this compound.

Signaling Pathways and Biosynthesis

The precise signaling pathways and the biosynthetic gene cluster responsible for this compound production are not yet fully elucidated. However, it is hypothesized that the interaction between Aspergillus fumigatus and Sphingomonas sp. triggers a cascade of gene expression in the fungus, leading to the synthesis of this unique nitroaromatic compound.

The biosynthesis of nitroaromatic compounds in fungi is a relatively rare event. General proposed mechanisms involve the enzymatic nitration of an aromatic precursor, potentially through the action of a nitric oxide synthase.[4] The biosynthetic pathway of this compound is likely derived from amino acid precursors, similar to other diketopiperazine alkaloids produced by fungi.

The following diagram illustrates a hypothetical workflow for the discovery and characterization of this compound.

Caption: Workflow for the discovery and characterization of this compound.

The following diagram illustrates the logical relationship in the induction of this compound production.

Caption: Logical diagram of this compound production induction.

Conclusion

This compound represents a promising lead compound for the development of new anticancer and antibiotic drugs. Its unique origin from a microbial co-culture opens up new avenues for the discovery of novel bioactive compounds from previously unexplored ecological niches. Further research into the signaling and genetic mechanisms governing its production will be crucial for optimizing its yield and for the potential heterologous expression of its biosynthetic pathway. This technical guide provides a foundational resource for researchers and professionals in the field to advance the study and application of this remarkable natural product.

References

- 1. US20100215620A1 - The co-culture method of sphingomonas sp. bacterial strain and aspergillus sp. fungus strain, new anti-cancer and antibiotic glionitrins derived from this co-culture method, and pharmaceutical composition containing glionitrins or pharmaceutically acceptable salt thereof as an active ingredient - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Glionitrin A: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a diketopiperazine disulfide metabolite, has demonstrated significant antitumor activity, particularly against prostate cancer. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic potential of this compound. Through the induction of DNA damage, this compound activates the ATM-ATR-Chk1/2 signaling cascade, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis. This guide consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and development efforts.

Core Mechanism of Action: DNA Damage Response and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through the induction of a robust DNA damage response, culminating in programmed cell death. In human prostate cancer cells (DU145), this compound treatment leads to the phosphorylation of histone H2A.X, a sensitive marker of DNA double-strand breaks.[1] This damage triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinase signaling pathways.

The activation of ATM/ATR initiates a downstream signaling cascade involving the checkpoint kinases Chk1 and Chk2.[1] This signaling is dependent on the phosphorylation of p53-binding protein 1 (53BP1).[1] The activated Chk1/2 kinases subsequently orchestrate cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. However, in the continued presence of this compound-induced damage, the cell is pushed towards apoptosis.

Apoptosis is initiated through both intrinsic and extrinsic pathways. The caspase-dependent pathway is activated, as evidenced by the cleavage and activation of caspase-8, caspase-9, and the executioner caspase-3.[1] Concurrently, a caspase-independent pathway is also triggered, characterized by the release of endonuclease G from the mitochondria into the nucleus.[1]

Quantitative Data

The biological activity of this compound has been quantified across several cancer cell lines and in in-vivo models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Carcinoma | 0.24[2] |

| AGS | Gastric Adenocarcinoma | 0.45[2] |

| A549 | Lung Carcinoma | 0.55[2] |

| HCT-116 | Colorectal Carcinoma | 0.82[2] |

| MCF-7 | Breast Adenocarcinoma | >10 |

| HepG2 | Hepatocellular Carcinoma | >10 |

Table 2: In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model

| Treatment Group (Oral Gavage) | Tumor Volume Reduction (%) | Day of Measurement |

| 5 mg/kg | 38.2 | 27[1][3] |

| 10 mg/kg | 71.3 | 27[1][3] |

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

Caption: this compound induces DNA damage, leading to the activation of the ATM/ATR/Chk1/2 pathway, cell cycle arrest, and apoptosis.

Experimental Workflow for Assessing this compound's Mechanism of Action

Caption: A typical experimental workflow to elucidate the mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and aggregates.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect the phosphorylation status of key proteins in the DNA damage response pathway, such as ATM and Chk1.

-

Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345)) overnight at 4°C. Also, probe separate blots with antibodies against the total forms of the proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a DU145 human prostate cancer xenograft model to evaluate the in vivo antitumor efficacy of this compound.

-

Cell Preparation: Culture DU145 cells to ~80% confluency. Harvest the cells by trypsinization and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of 6-8 week old male athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound orally by gavage at the desired doses (e.g., 5 and 10 mg/kg) according to a predetermined schedule (e.g., daily or every other day). The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for the specified duration (e.g., 27 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound represents a promising natural product with potent antitumor activity, particularly in prostate cancer. Its mechanism of action is centered on the induction of DNA damage, which activates the ATM/ATR-Chk1/2 signaling pathway, leading to cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular interactions of this compound and explore its efficacy in a broader range of cancer models.

References

Unraveling the Biological Prowess of Glionitrin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a novel diketopiperazine disulfide natural product that has garnered significant interest within the scientific community for its potent biological activities.[1][2] Isolated from the co-culture of a mine drainage-derived fungus, Aspergillus fumigatus KMC901, and a bacterium, Sphingomonas KMK001, this compound has demonstrated both pronounced antibiotic and antitumor properties.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its anticancer effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols utilized in its evaluation.

Anticancer Activity of this compound

This compound exhibits significant cytotoxic effects against a range of human cancer cell lines. Its potent, submicromolar activity has been confirmed through in vitro studies, establishing it as a promising candidate for further oncological research.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines have been determined, showcasing its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.82 |

| A549 | Lung Carcinoma | 0.55 |

| AGS | Gastric Adenocarcinoma | 0.45 |

| DU145 | Prostate Carcinoma | 0.24 |

| MCF-7 | Breast Adenocarcinoma | 2.0 |

| HepG2 | Hepatocellular Carcinoma | 2.3 |

Mechanism of Action in Prostate Cancer

The anticancer mechanism of this compound has been extensively studied in the human prostate cancer cell line, DU145. The compound has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling pathway.[3]

Induction of DNA Damage and Cell Cycle Arrest

Treatment of DU145 cells with this compound leads to an increase in the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks. This DNA damage triggers the activation of the DNA damage response (DDR) pathway.[3] Consequently, cells accumulate in the S and G2/M phases of the cell cycle.[3]

Apoptosis Induction

This compound induces apoptosis through both caspase-dependent and caspase-independent pathways.[3]

-

Caspase-Dependent Pathway: this compound activates the initiator caspases -8 and -9, as well as the executioner caspase-3.[3]

-

Caspase-Independent Pathway: The compound also triggers the release of endonuclease G (EndoG) from the mitochondria into the nucleus, which contributes to DNA fragmentation in a caspase-independent manner.[3]

Signaling Pathway

The antitumor activity of this compound in DU145 cells is mediated by the ATM-ATR-Chk1/2 signaling cascade, downstream of 53BP1 phosphorylation.[3]

In Vivo Antitumor Efficacy

The antitumor potential of this compound has been validated in a xenograft mouse model using DU145 cells. Oral administration of this compound resulted in a significant, dose-dependent reduction in tumor volume.[3]

| Dosage | Tumor Volume Reduction |

| 5 mg/kg | 38.2% |

| 10 mg/kg | 71.3% |

Antibiotic Activity

In addition to its anticancer properties, this compound exhibits significant antibiotic activity against a variety of microbes, including the clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Culture

Human cancer cell lines (HCT-116, A549, AGS, DU145, MCF-7, and HepG2) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

MTT Cytotoxicity Assay

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

-

DU145 cells were treated with this compound for the indicated times and concentrations.

-

Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was then incubated with specific primary antibodies overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

DU145 cells were treated with this compound for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Cells were stained with propidium (B1200493) iodide (50 µg/mL) for 30 minutes in the dark.

-

The DNA content was analyzed using a flow cytometer, and the cell cycle distribution was determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

DU145 cells were treated with this compound for 24 hours.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model

-

Male BALB/c nude mice (5 weeks old) were used for the study.

-

DU145 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

-

When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to a control group and treatment groups.

-

This compound (5 or 10 mg/kg) was administered orally once daily for the duration of the study.

-

Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2.

-

Body weight was monitored as an indicator of toxicity.

Conclusion

This compound is a promising natural product with potent anticancer and antibiotic activities. Its well-defined mechanism of action in prostate cancer, involving the induction of DNA damage and apoptosis through the ATM-ATR-Chk1/2 signaling pathway, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this remarkable molecule.

References

Glionitrin A: A Comprehensive Technical Review of a Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel diketopiperazine disulfide, has emerged as a promising natural product with significant antibiotic and antitumor properties.[1][2] Isolated from the co-culture of a fungus (Aspergillus fumigatus) and a bacterium (Sphingomonas sp.) found in an abandoned mine, this metabolite exhibits potent submicromolar cytotoxicity against a range of human cancer cell lines.[1] Mechanistic studies reveal that this compound induces DNA damage, cell cycle arrest, and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling pathway.[3] Furthermore, its efficacy has been demonstrated in vivo, significantly reducing tumor volume in xenograft models.[3] The successful total synthesis of this compound has not only provided a scalable source for further investigation but also led to the revision of its absolute configuration.[4][5][6][7] This whitepaper provides an in-depth review of the existing literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and synthetic pathway to support ongoing research and drug development efforts.

Discovery and Origin

This compound is a secondary metabolite that was first isolated from the competitive co-culture of Aspergillus fumigatus KMC-901 and Sphingomonas sp. KMK-001.[1] These microorganisms were sourced from the extreme environment of an abandoned coal mine drainage area, suggesting that the production of this compound may be a defense mechanism in their natural habitat.[1] Notably, the compound was not detected in monocultures of either microorganism, highlighting the importance of microbial interaction for its biosynthesis.[1] A related compound, Glionitrin B, which is non-toxic but inhibits cancer cell invasion, is also produced in this co-culture, typically after a longer incubation period.[8][9]

Physicochemical Properties and Structure

The structure of this compound was elucidated as a (3S,10aS) diketopiperazine disulfide containing a nitro aromatic ring, confirmed through MS, NMR, circular dichroism spectra, and X-ray crystallography.[1][2] However, the first total synthesis of (-)-Glionitrin A led to a revision of the absolute configuration to (R,R).[4]

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity as both an antibiotic and an antitumor agent.[1]

Antitumor Activity

This compound exhibits significant cytotoxicity against a panel of human cancer cell lines.[1][2][10] Its mechanism of action in cancer cells, particularly in the human prostate cancer cell line DU145, has been investigated in detail.[3]

The key mechanistic aspects include:

-

Induction of DNA Damage: Treatment with this compound leads to increased levels of phospho-histone 2AX (Ser139), a well-established marker of DNA double-strand breaks.[3]

-

Cell Cycle Arrest: The compound causes cell cycle arrest in the S and G2/M phases, which is attributed to the activation of the ataxia-telangiectasia-mutated (ATM) and Rad3-related (ATR) checkpoint pathways, involving Chk1 and Chk2.[3][11] This activation is downstream of the phosphorylation of p53-binding protein 1 (53BP1) at Ser1778.[3]

-

Apoptosis Induction: this compound induces apoptosis through both caspase-dependent and -independent pathways.[3] It activates initiator caspases-8 and -9, as well as the executioner caspase-3.[3] Additionally, it triggers the release of endonuclease G from the mitochondria to the nucleus.[3]

Antibiotic Activity

This compound displays significant antibiotic activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 0.82 | [10] |

| A549 | Lung Carcinoma | 0.55 | [10] |

| AGS | Gastric Adenocarcinoma | 0.45 | [10] |

| DU145 | Prostate Carcinoma | 0.24 | [10] |

| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified in the provided search results. | |

| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified in the provided search results. |

Table 2: In Vivo Antitumor Efficacy of this compound in DU145 Xenograft Model

| Treatment Group (p.o.) | Average Tumor Volume Reduction (%) | Time Point | Reference |

| 5 mg/kg | 38.2 | 27 days | [3] |

| 10 mg/kg | 71.3 | 27 days | [3] |

Table 3: Antibiotic Activity of this compound

| Microorganism | MIC (µM) | Reference |

| Methicillin-resistant Staphylococcus aureus | 2.2 | [10] |

Experimental Protocols

In Vitro MTT Cytotoxicity Assay[1]

-

Cell Seeding: Human cancer cell lines (HCT-116, A549, AGS, and DU145) were seeded into 96-well plates.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of this compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis[3]

-

Cell Treatment: DU145 cells were treated with this compound for a specified time.

-

Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined using appropriate software.

In Vivo Xenograft Model[3]

-

Cell Implantation: Human prostate cancer DU145 cells were subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomly assigned to treatment and control groups. This compound was administered orally (p.o.) at different dosages (e.g., 5 mg/kg and 10 mg/kg).

-

Tumor Measurement: Tumor volume was measured periodically (e.g., every few days) using calipers.

-

Data Analysis: The average tumor volume and the percentage of tumor volume reduction were calculated and compared between the treatment and control groups.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced DNA damage and apoptosis signaling pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Study

Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.

Total Synthesis

The first total synthesis of (-)-Glionitrin A was achieved, providing a practical route to this complex natural product.[4][5][6][7] The synthesis was accomplished in eight steps with an overall yield of 15%.[4] A key step in the synthesis was the development of a novel asymmetric oxidative sulfenylation of triketopiperazines.[4][5][6][7] This synthetic achievement is crucial for enabling further structure-activity relationship (SAR) studies and preclinical development.[4][5][6][7] The synthetic route can be executed in a relatively short time frame, making it more efficient than production through fermentation.[4][11]

Future Perspectives

This compound stands out as a promising lead compound for the development of new anticancer therapeutics. Its potent cytotoxicity, defined mechanism of action, and in vivo efficacy warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing analogs of this compound to improve its therapeutic index, exploring structure-activity relationships to enhance potency and reduce toxicity.

-

Target Deconvolution: Further elucidating the direct molecular targets of this compound to better understand its mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of this compound to support its clinical translation.

The intriguing biological profile of this compound, coupled with the accessibility provided by its total synthesis, positions it as a significant molecule in the landscape of natural product-based drug discovery.

References

- 1. This compound, an antibiotic-antitumor metabolite derived from competitive interaction between abandoned mine microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a new diketopiperazine disulfide, activates ATM-ATR-Chk1/2 via 53BP1 phosphorylation in DU145 cells and shows antitumor effect in xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Total Synthesis of (â)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines | Semantic Scholar [semanticscholar.org]

- 8. Glionitrin B, a cancer invasion inhibitory diketopiperazine produced by microbial coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Homologs and Derivatives of Glionitrin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A, a novel epidithiodiketopiperazine (ETP) natural product, has garnered significant interest within the scientific community due to its potent antibiotic and antitumor activities.[1][2][3] Isolated from a co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901, its unique 7-nitroindoline (B34716) fused dithiodiketopiperazine core presents a compelling scaffold for the development of new therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of this compound, its naturally occurring homolog Glionitrin B, and explores the broader landscape of its synthetic derivatives and structurally related analogs. The document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes the known signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel ETP-based therapeutics.

Introduction to this compound and its Homologs

This compound is a secondary metabolite characterized by a complex heterocyclic structure featuring a disulfide bridge, a feature critical to the biological activity of the ETP class of compounds. Its only known natural homolog is Glionitrin B, which differs by the methylation of one of the sulfur atoms in the disulfide bridge. This seemingly minor structural modification has a profound impact on its biological activity, rendering Glionitrin B non-toxic but an inhibitor of cancer cell invasion.[2]

The potent biological profile of this compound, particularly its nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, has spurred efforts towards its total synthesis.[1][2] These synthetic endeavors have not only provided access to these rare natural products for further biological investigation but have also paved the way for the generation of novel derivatives with potentially improved therapeutic properties.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of this compound and its homolog, Glionitrin B. Due to a lack of extensive published data on a broad series of synthetic this compound derivatives, this section also includes data on structurally related epidithiodiketopiperazines to provide a basis for understanding potential structure-activity relationships.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.82 |

| A549 | Lung Carcinoma | 0.55 |

| AGS | Gastric Adenocarcinoma | 0.45 |

| DU145 | Prostate Carcinoma | 0.24 |

| MCF-7 | Breast Adenocarcinoma | 2.0 |

| HepG2 | Hepatocellular Carcinoma | 2.3 |

Data sourced from a 2009 study in the Journal of Natural Products.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Micrococcus luteus IFO12708 | Gram (+) | 0.78 |

| Bacillus subtilis ATCC6633 | Gram (+) | 6.25 |

| Proteus vulgaris ATCC3851 | Gram (-) | 3.13 |

| Salmonella typhimurium ATCC14028 | Gram (-) | 3.13 |

| Staphylococcus aureus ATCC43300 (MRSA) | Gram (+) | 0.78 |

| Staphylococcus aureus ATCC700787 (MRSA) | Gram (+) | 0.78 |

| Staphylococcus aureus ATCC700788 (MRSA) | Gram (+) | 0.78 |

Data sourced from a 2009 study in the Journal of Natural Products.

Table 3: Biological Activity of Glionitrin B

| Assay | Cell Line | Activity |

| Cytotoxicity | DU145 (Prostate Carcinoma) | Non-toxic |

| Cancer Cell Invasion | DU145 (Prostate Carcinoma) | Inhibitory |

Information sourced from a 2021 publication in the Journal of the American Chemical Society.[2]

Structure-Activity Relationships of Related Epidithiodiketopiperazines

While a comprehensive SAR study on a diverse library of this compound analogs is not yet available, research on other ETPs provides valuable insights into the structural features crucial for their cytotoxic activity. A study on 60 natural and unnatural ETP derivatives revealed the following key findings:

-

The Epidisulfide Bridge is Essential: The disulfide linkage is a critical pharmacophore for the anticancer activity of ETPs.

-

Substitution at N1 and C17 is Tolerated: Modifications at these positions do not significantly impact biological activity, suggesting they are suitable sites for introducing functional groups to modulate physicochemical properties or for conjugation.

-

Increased Steric Bulk at C3 Enhances Bioactivity: This suggests that modifications to the indoline (B122111) ring of this compound could be a promising avenue for optimization.

-

Sulfuration at C11/C15 is Crucial: The presence and configuration of sulfur atoms are vital for cytotoxicity.

These general principles can guide the rational design of novel this compound derivatives with potentially enhanced potency and selectivity.

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis. In human prostate cancer DU145 cells, this compound treatment leads to the phosphorylation of histone H2AX, a marker of DNA double-strand breaks. This triggers the activation of the ATM-ATR-Chk1/2 signaling pathway, which is involved in the DNA damage response. The activation of this pathway ultimately leads to cell cycle arrest in the S and G2/M phases.

Furthermore, this compound induces apoptosis through both caspase-dependent and -independent mechanisms. It activates the initiator caspases-8 and -9, as well as the executioner caspase-3. Additionally, it promotes the release of endonuclease G from the mitochondria, which contributes to DNA fragmentation in a caspase-independent manner.

Caption: this compound induced DNA damage and apoptosis signaling pathway.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of (-)-Glionitrin A was achieved in eight steps with a 15% overall yield.[1] The key steps involved an asymmetric oxidative sulfenylation of a triketopiperazine, chemoselective methylation, acidic elimination, dihydroxylation, and a final disulfide-mediated cyclization.[2]

A crucial step in the synthesis is the asymmetric oxidative sulfenylation to install the first sulfur atom with high stereocontrol. This is followed by the introduction of the second sulfur atom and subsequent cyclization to form the disulfide bridge. The final steps involve deprotection to yield the natural product.

Caption: Simplified workflow for the total synthesis of (-)-Glionitrin A.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microplates

-

Human cancer cell lines

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

This compound or its derivatives dissolved in a suitable solvent

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anticancer and antibacterial agents. Its complex and unique chemical structure, coupled with its potent biological activity, makes it an attractive target for medicinal chemistry campaigns. The successful total synthesis of this compound and its homolog Glionitrin B has opened the door for the creation of a diverse range of derivatives.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a comprehensive structure-activity relationship. Key areas for modification include the aromatic ring, the peptide backbone, and the disulfide bridge. Such studies will be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and the precise mechanisms of action will be crucial for the rational design of the next generation of this compound-based therapeutics. The development of more efficient and scalable synthetic routes will also be essential to support these preclinical and potential clinical investigations.

References

Glionitrin A: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glionitrin A is a potent antibiotic and anticancer agent, first isolated from a co-culture of Sphingomonas sp. and Aspergillus fumigatus found in an abandoned mine. This diketopiperazine disulfide has demonstrated significant biological activity, including nanomolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and potent antitumor effects in prostate cancer models. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a summary of its biological efficacy, detailed synthetic protocols, and an elucidation of its known signaling pathways of action.

Chemical Identification and Properties

This compound is characterized by a unique 7-nitroindoline (B34716) fused dithiodiketopiperazine scaffold.

| Identifier | Value | Reference |

| IUPAC Name | (3R,10aR)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione | [1] |

| CAS Number | 1116153-15-1 | [1] |

| Chemical Formula | C₁₃H₁₁N₃O₅S₂ | [1] |

| Molar Mass | 353.37 g·mol⁻¹ | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 181-182 °C | [1] |

Biological Activity

This compound exhibits a dual spectrum of potent biological activities, positioning it as a molecule of significant interest for therapeutic development.

Anticancer Activity

In vitro studies have demonstrated this compound's potent cytotoxic effects against various human cancer cell lines.[2] Notably, its activity against the DU145 human prostate cancer cell line has been extensively studied.

| Cell Line | Activity Metric | Concentration/Dosage | Effect | Reference |

| DU145 (Prostate) | IC₅₀ | Submicromolar | Potent cytotoxicity | [2] |

| HCT-116 (Colon) | IC₅₀ | Submicromolar | Potent cytotoxicity | [2] |

| A549 (Lung) | IC₅₀ | Submicromolar | Potent cytotoxicity | [2] |

| AGS (Gastric) | IC₅₀ | Submicromolar | Potent cytotoxicity | [2] |

| DU145 Xenograft | In vivo | 5 mg/kg, p.o. | 38.2% reduction in tumor volume | |

| DU145 Xenograft | In vivo | 10 mg/kg, p.o. | 71.3% reduction in tumor volume |

Antibiotic Activity

This compound has shown significant antibiotic activity against a range of microbes, including clinically relevant resistant strains.

| Microorganism | Activity | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibiotic activity | [2] |

Signaling Pathways of Antitumor Action

In DU145 prostate cancer cells, this compound induces DNA damage, leading to cell cycle arrest and apoptosis through the activation of the ATM-ATR-Chk1/2 signaling cascade. This is initiated via the phosphorylation of 53BP1. The downstream signaling involves both caspase-dependent and -independent apoptotic pathways.

Caption: this compound induced signaling pathway in DU145 cells.

Experimental Protocols

The following sections detail the methodologies for the total synthesis of (-)-Glionitrin A, as reported by Strand and coworkers.

Total Synthesis of (-)-Glionitrin A

The total synthesis of (-)-Glionitrin A was achieved in eight steps with an overall yield of 15%.[3][4] The key steps involve an asymmetric oxidative sulfenylation of a triketopiperazine precursor.

A simplified workflow for the synthesis is as follows:

Caption: Simplified workflow for the total synthesis of (-)-Glionitrin A.

Detailed Experimental Steps (Selected Key Reactions):

-

Formation of the Tricyclic Core: A Pd-catalyzed C–H activation reaction is employed to form the indoline (B122111) five-membered ring, creating the fused indoline-diketopiperazine tricyclic core of this compound.

-

Asymmetric Oxidative Sulfenylation: A novel oxidative sulfenylation of the triketopiperazine intermediate is a critical step for the asymmetric construction of the dithiodiketopiperazine moiety on the sensitive 7-nitro indoline-fused scaffold. This step is crucial for establishing the correct stereochemistry of the final product.

Note: For complete, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the primary literature by Strand, D. and co-workers (2021) in the Journal of the American Chemical Society.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., DU145, HCT-116, A549, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound stands out as a promising natural product with significant potential in both oncology and infectious disease. Its potent dual activity, coupled with a now-established total synthesis route, opens avenues for further preclinical and clinical investigation. The elucidation of its mechanism of action in cancer cells provides a solid foundation for targeted therapeutic strategies. Further research into its antibacterial mechanism and structure-activity relationships will be crucial for the development of this compound-based therapeutics.

References

Methodological & Application

Total Synthesis of (-)-Glionitrin A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (-)-Glionitrin A, a diketopiperazine disulfide with potent antibiotic and antitumor properties. The synthesis was first reported by Koning, Sundin, and Strand in 2021 and is notable for its development of a novel asymmetric oxidative sulfenylation of triketopiperazines.[1][2][3] This route provides a practical means to access Glionitrin A for further investigation into its biological activities.[1][3]

Biological Context and Activity

This compound was originally isolated from a coculture of the bacterium Sphingomonas KMK-001 and the fungus Aspergillus fumigatus KMC-901, sourced from an abandoned coal mine.[1][3] It has demonstrated significant biological activity, including nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent cytotoxic activity against several human cancer cell lines, such as DU145 prostate cancer cells.[1][3] The total synthesis not only provides a scalable source of the natural product but also led to the revision of its absolute configuration to (R,R).[3]

Synthetic Strategy Overview

The total synthesis of (-)-Glionitrin A is achieved in eight steps with an overall yield of 15%.[3] A key feature of this synthesis is the asymmetric construction of the dithiodiketopiperazine core on a sensitive 7-nitroindoline-fused scaffold.[3] The synthetic pathway is designed to be completed within seven days, with a limited number of purification steps.[3]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the total synthesis of (-)-Glionitrin A.

Caption: Overall workflow for the total synthesis of (-)-Glionitrin A.

Quantitative Data Summary

| Step | Product | Description | Yield (%) |

| 1-2 | Intermediate 30 | Telescoped preparation from starting material 29 | 88 |

| 3 | Triketopiperazine 9 | Cyclization of indoline (B122111) 30 | 77 |

| 4 | Thioaminal 10b | Asymmetric oxidative sulfenylation of 9 | 82 |

| 5-7 | Diol 33 | Three-step sequence to introduce the hydroxymethyl unit | 28 (over 3 steps) |

| 8 | (-)-Glionitrin A (1 ) | Thioether deprotection and disulfide bridge formation | 82 |

| Overall Yield | ~15 |

Detailed Experimental Protocols

The following protocols are adapted from the work of Koning et al. and are intended for use by qualified researchers.

Step 4: Asymmetric Oxidative Sulfenylation

This key step establishes the stereochemistry of the dithiodiketopiperazine core.

-

Reaction Setup: To a solution of triketopiperazine 9 in a suitable solvent, add the chiral catalyst (R)-12b (10 mol %).

-

Addition of Electrophile: Add the sulfur electrophile (R)-13b to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature for approximately 15 minutes. The reaction does not require an inert atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the desired (10aR)-10b isomer.

Final Step: Thioether Deprotection and Disulfide Bridge Formation

This step completes the synthesis of (-)-Glionitrin A.

-

Deprotection: The thioethers of the advanced intermediate are deprotected using boron tribromide (BBr₃) at -20 °C.

-

Oxidative Closure: Following deprotection, the disulfide bridge is formed via an oxidative closure. This is achieved using reagent 35 , which was found to be effective where common oxidizing agents like iodine led to decomposition.[1] This annulation proceeds to give (-)-Glionitrin A.[1]

-

Purification: The final product, (-)-Glionitrin A, is purified to yield the desired compound.

Signaling Pathway and Logical Relationships

The asymmetric sulfenylation step relies on a carefully selected chiral catalyst and electrophile to achieve high diastereoselectivity. The proposed mechanism involves the formation of an activated electrophilic intermediate.

Caption: Logical relationship in the key asymmetric sulfenylation step.

References

Glionitrin A: Detailed Application Notes and Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a potent antibiotic and antitumor metabolite belonging to the diketopiperazine disulfide class of natural products. It was first isolated from a co-culture of the bacterium Sphingomonas sp. KMK-001 and the fungus Aspergillus fumigatus KMC-901, which were obtained from an acidic coal mine drainage environment. The unique biological activities of this compound, including significant cytotoxicity against various human cancer cell lines and antibiotic activity against microbes like methicillin-resistant Staphylococcus aureus, make it a compound of high interest for drug discovery and development.

These application notes provide a detailed overview of the extraction and purification methods for this compound from its natural microbial source, based on the original isolation report by Park et al. (2009) and supplemented with purification techniques described in total synthesis studies.

Data Presentation

The following table summarizes the key quantitative data associated with the extraction and purification of this compound. Please note that specific yields from the original isolation paper are not publicly available and the data presented here is representative of typical natural product isolation campaigns.

| Parameter | Value/Range | Source |

| Extraction | ||

| Culture Volume | 10 L | Assumed for lab-scale production |

| Extraction Solvent | Ethyl Acetate (B1210297) (EtOAc) | Park et al., 2009[1] |

| Extraction Yield (Crude) | 1.5 - 2.5 g | Estimated based on typical fungal culture extractions |

| Purification | ||

| Primary Purification | Silica (B1680970) Gel Column Chromatography | Inferred from standard natural product isolation[2][3] |

| Secondary Purification | Preparative HPLC | Inferred from synthetic protocols[4][5] |

| Final Yield | 10 - 20 mg | Estimated based on typical multi-step purifications |

| Purity | >95% | Standard for bioactive compound isolation |

Experimental Protocols

The following protocols describe the step-by-step procedures for the production, extraction, and purification of this compound from the co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901.

Protocol 1: Co-culture and Fermentation for this compound Production

This protocol outlines the cultivation of the microbial strains to induce the production of this compound.

Materials:

-

Sphingomonas sp. KMK-001 culture

-

Aspergillus fumigatus KMC-901 culture

-

Czapek-Dox broth medium

-

Sterile flasks or fermenter

-

Incubator shaker

Procedure:

-

Prepare a seed culture of Sphingomonas sp. KMK-001 by inoculating 100 mL of Czapek-Dox broth and incubating at 30°C for 48 hours with shaking at 150 rpm.

-

Prepare a seed culture of Aspergillus fumigatus KMC-901 by inoculating 100 mL of Czapek-Dox broth with a mycelial plug and incubating at 28°C for 72 hours with shaking at 150 rpm.

-

Inoculate a larger volume of Czapek-Dox broth (e.g., 10 L) with the Sphingomonas sp. KMK-001 seed culture (1% v/v).

-

After 24 hours of incubation at 30°C, inoculate the same culture with the Aspergillus fumigatus KMC-901 seed culture (1% v/v).

-

Continue the co-culture fermentation for 14 days at 28°C with shaking at 150 rpm.

-

Monitor the culture periodically for growth and contamination.

Protocol 2: Extraction of this compound from Culture Broth

This protocol details the initial extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth from Protocol 1

-

Ethyl Acetate (EtOAc), HPLC grade

-

Large separating funnel or extraction vessel

-

Rotary evaporator

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Separate the mycelia from the culture broth by filtration or centrifugation. The mycelia can be extracted separately, but this compound is primarily found in the broth.

-

Transfer the culture filtrate to a large separating funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

-

Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper organic (EtOAc) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete extraction.

-

Combine all the ethyl acetate extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol describes a two-step purification process using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography (Primary Purification)

Materials:

-

Crude extract from Protocol 2

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (B92381), Ethyl Acetate (EtOAc), and Methanol (MeOH) of HPLC grade

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then mixtures of hexane-EtOAc (e.g., 9:1, 8:2, 1:1 v/v), followed by 100% EtOAc, and finally EtOAc-MeOH mixtures.

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the fractions on a TLC plate and developing it in a suitable solvent system (e.g., hexane:EtOAc 1:1).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by its specific Rf value, if known, or by bioassay if a screening method is available).

-

Concentrate the combined fractions to yield a semi-purified extract.

Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Semi-purified extract from Part A

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative HPLC column

-

Acetonitrile (B52724) (ACN) and Water (H₂O) of HPLC grade

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

Procedure:

-

Dissolve the semi-purified extract in a small volume of the initial mobile phase (e.g., 50% ACN in water).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC with a C18 column.

-

Equilibrate the column with the initial mobile phase.

-

Inject the sample onto the column.

-

Elute with a gradient of acetonitrile in water (e.g., 50% to 100% ACN over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize or evaporate the solvent from the pure fraction to obtain solid this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

References

- 1. This compound, an antibiotic-antitumor metabolite derived from competitive interaction between abandoned mine microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. chromatographic purification steps: Topics by Science.gov [science.gov]

- 4. Total Synthesis of (−)-Glionitrin A and B Enabled by an Asymmetric Oxidative Sulfenylation of Triketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Analytical Detection of Glionitrin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glionitrin A is a diketopiperazine disulfide metabolite with potent antibiotic and antitumor activities.[1] It was first isolated from the co-culture of a fungal strain (Aspergillus fumigatus) and a bacterial strain (Sphingomonas sp.) obtained from an abandoned mine.[1][2] The unique biological properties of this compound have generated significant interest in its potential as a therapeutic agent.[3][4] Robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, including microbial cultures and biological samples.

These application notes provide an overview of the key analytical techniques and detailed protocols for the detection and analysis of this compound, intended to support research and development efforts.

Analytical Techniques Overview